

# **Application Notes and Protocols for Measuring Lymphocyte Count After BMS-986104 Treatment**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**BMS-986104** is a selective sphingosine-1-phosphate receptor 1 (S1P1R) modulator that has been investigated for the treatment of autoimmune diseases.[1][2][3] Its mechanism of action involves agonizing the S1P1R, which leads to the sequestration of lymphocytes within the lymph nodes and a subsequent reduction in the number of circulating lymphocytes in the peripheral blood, a condition known as lymphopenia.[4][5] This pharmacodynamic effect is central to the therapeutic potential of **BMS-986104**. Accurate and consistent measurement of lymphocyte counts is therefore a critical component in the preclinical and clinical development of this compound to assess its pharmacodynamics, safety, and efficacy.

These application notes provide detailed protocols for quantifying lymphocyte counts in subjects treated with **BMS-986104**, utilizing standard hematological and flow cytometric methods.

### **Data Presentation**

The primary pharmacodynamic effect of **BMS-986104** is a dose-dependent reduction in peripheral blood lymphocyte counts. A Phase I clinical trial (NCT02211469) was designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of **BMS-986104** in healthy male subjects.[1][2] A primary objective of this study was to



determine if single doses could achieve a sufficient level of lymphopenia, defined as a 50% to 70% reduction in the absolute lymphocyte count (ALC), without significant adverse events.[1][2]

While the full dataset from this trial is not publicly available, the expected effect on lymphocyte counts based on the trial's objectives and the mechanism of action of S1P1R modulators is summarized in the table below. For comparison, a related S1P1R modulator, BMS-986166, has been shown to induce a maximum reduction in ALC of approximately 80%.

Table 1: Expected Change in Absolute Lymphocyte Count (ALC) Following **BMS-986104**Administration

| Time Point          | Expected Mean ALC (cells/<br>μL) | Expected Percent Reduction from Baseline |
|---------------------|----------------------------------|------------------------------------------|
| Baseline (Pre-dose) | 2,200                            | 0%                                       |
| 24 hours post-dose  | 880                              | 60%                                      |
| 48 hours post-dose  | 770                              | 65%                                      |
| 72 hours post-dose  | 660                              | 70%                                      |
| 7 days post-dose    | 880                              | 60%                                      |
| 14 days post-dose   | 1,320                            | 40%                                      |

Note: The values presented are hypothetical based on the stated objectives of clinical trials for S1P1R modulators and are intended for illustrative purposes.

### **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the S1P1R signaling pathway affected by **BMS-986104** and the general experimental workflow for measuring lymphocyte counts.





Click to download full resolution via product page

**Figure 1.** S1P1R Signaling Pathway Modulation by **BMS-986104**.



Click to download full resolution via product page

Figure 2. Experimental Workflow for Lymphocyte Count Measurement.

## **Experimental Protocols**

Two primary methods are recommended for measuring lymphocyte counts following treatment with **BMS-986104**: Complete Blood Count (CBC) for total lymphocyte enumeration and Flow Cytometry for detailed lymphocyte subset analysis.



# Protocol 1: Absolute Lymphocyte Count Measurement by Complete Blood Count (CBC)

This protocol outlines the procedure for obtaining an absolute lymphocyte count from a whole blood sample using an automated hematology analyzer.

- 1. Materials and Equipment:
- Venipuncture supplies (needle, syringe or vacutainer system)
- 3-4 mL K2 EDTA anticoagulation tubes
- Automated hematology analyzer (e.g., Sysmex XN series, Beckman Coulter DxH series)
- Calibrators and quality control materials for the hematology analyzer
- Sample mixer/rocker
- 2. Procedure:
- Sample Collection:
  - 1. Collect 3-4 mL of whole blood via venipuncture into a K2 EDTA tube.
  - 2. Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulant and prevent clotting.
  - 3. Label the tube with the subject identifier, date, and time of collection.
- Sample Handling and Storage:
  - 1. Analyze the sample within 24 hours of collection.
  - 2. If immediate analysis is not possible, store the sample at room temperature (18-25°C). Do not refrigerate or freeze the sample for CBC analysis.
- Instrument Preparation:



- 1. Perform daily startup and quality control checks on the hematology analyzer according to the manufacturer's instructions.
- 2. Ensure that the instrument is properly calibrated.
- Sample Analysis:
  - Gently mix the blood sample on a rocker for at least 5 minutes before analysis to ensure homogeneity.
  - 2. Aspirate the sample into the hematology analyzer.
  - 3. The analyzer will automatically perform a complete blood count, including the white blood cell (WBC) count and the lymphocyte percentage.
  - 4. The absolute lymphocyte count is calculated by the instrument (ALC = WBC count  $\times$  % lymphocytes).
- Data Recording:
  - 1. Record the absolute lymphocyte count (reported in cells/ $\mu$ L or x10^9/L), total WBC count, and lymphocyte percentage.
  - 2. Note any flags or warnings generated by the analyzer.

## Protocol 2: Lymphocyte Subset Enumeration by Flow Cytometry

This protocol provides a method for identifying and quantifying specific lymphocyte populations (e.g., T cells, B cells, NK cells, and their subsets) using multi-color flow cytometry.

- 1. Materials and Equipment:
- Whole blood collected in K2 EDTA tubes
- Phosphate-buffered saline (PBS)



- Fluorescently conjugated monoclonal antibodies against lymphocyte surface markers (e.g., CD3, CD4, CD8, CD19, CD56)
- Lysing solution (e.g., BD FACSLysing Solution)
- Flow cytometer (e.g., BD FACSCanto II, Beckman Coulter CytoFLEX)
- Flow cytometry tubes
- Micropipettes
- Vortex mixer
- Centrifuge
- 2. Antibody Panel: A typical immunophenotyping panel for major lymphocyte subsets would include:
- CD45-PerCP (pan-leukocyte marker)
- CD3-FITC (T cell marker)
- CD4-APC (Helper T cell marker)
- CD8-PE (Cytotoxic T cell marker)
- CD19-PE-Cy7 (B cell marker)
- CD16/56-APC-Cy7 (NK cell marker)
- 3. Staining Procedure:
- Add 100  $\mu$ L of well-mixed whole blood to the bottom of a flow cytometry tube.
- Add the pre-determined optimal volume of each fluorescently conjugated antibody to the tube.
- Vortex gently and incubate for 15-20 minutes at room temperature in the dark.



- Add 2 mL of 1X lysing solution to each tube.
- Vortex immediately and incubate for 10 minutes at room temperature in the dark.
- Centrifuge the tubes at 300 x g for 5 minutes.
- Decant the supernatant and resuspend the cell pellet in 2 mL of PBS.
- Centrifuge at 300 x g for 5 minutes.
- Decant the supernatant and resuspend the cell pellet in 0.5 mL of PBS for acquisition on the flow cytometer.
- 4. Flow Cytometer Setup and Acquisition:
- Perform daily instrument startup, cleaning, and quality control using standardized beads.
- Set up the appropriate voltage and compensation settings using single-stained controls.
- Acquire data for each sample, collecting a sufficient number of events (typically 50,000-100,000 events in the lymphocyte gate).
- 5. Data Analysis:
- Gate on the lymphocyte population based on forward scatter (FSC) and side scatter (SSC) characteristics.
- Further refine the lymphocyte gate using the CD45 vs. SSC plot.
- From the gated lymphocyte population, identify and quantify the percentages of T cells (CD3+), B cells (CD19+), and NK cells (CD3-CD16/56+).
- Within the T cell population, determine the percentages of helper T cells (CD3+CD4+) and cytotoxic T cells (CD3+CD8+).
- Calculate the absolute count of each subset by multiplying its percentage by the absolute lymphocyte count obtained from the CBC.



### Conclusion

The protocols outlined in these application notes provide a standardized approach to measuring lymphocyte counts in subjects treated with **BMS-986104**. Consistent application of these methods is essential for accurately characterizing the pharmacodynamic profile of the drug and for making informed decisions during its development. Adherence to good laboratory practices, including regular instrument calibration and quality control, is crucial for generating reliable and reproducible data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A Randomized, Placebo-Controlled, Double-Blind, Single Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of BMS-986104 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cytometry.org [cytometry.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring Lymphocyte Count After BMS-986104 Treatment]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b8757019#measuring-lymphocyte-count-after-bms-986104-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com